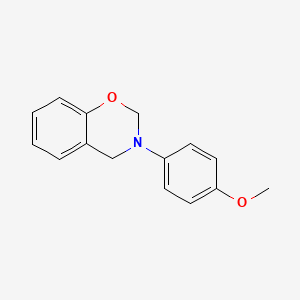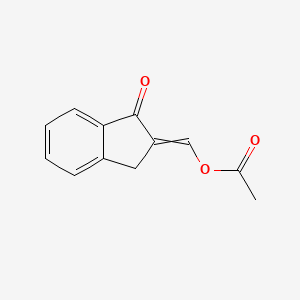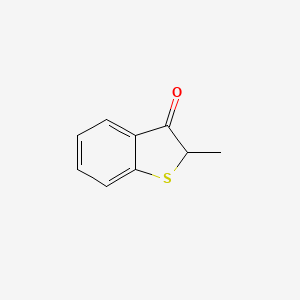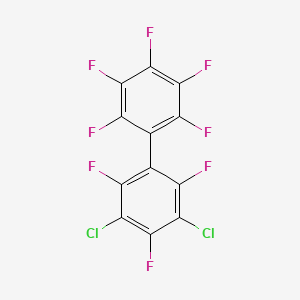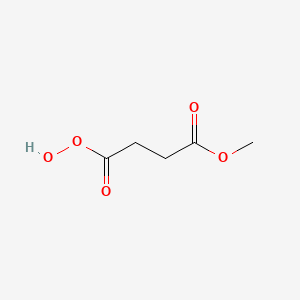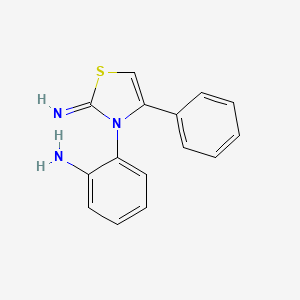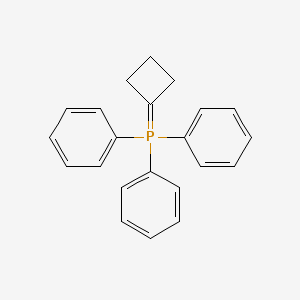
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Halogenated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or nucleic acids, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine.
2,4-Dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
56797-27-4 |
|---|---|
Molekularformel |
C6H14N6O4S |
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid |
InChI |
InChI=1S/C6H12N6.H2O4S/c1-12(2)6-10-4(8)3(7)5(9)11-6;1-5(2,3)4/h7H2,1-2H3,(H4,8,9,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
AIMGFYHWBADYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
